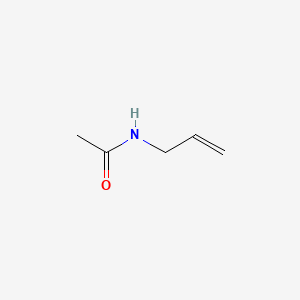N-Allylacetamide
CAS No.: 692-33-1
Cat. No.: VC3903753
Molecular Formula: C5H9NO
Molecular Weight: 99.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 692-33-1 |
|---|---|
| Molecular Formula | C5H9NO |
| Molecular Weight | 99.13 g/mol |
| IUPAC Name | N-prop-2-enylacetamide |
| Standard InChI | InChI=1S/C5H9NO/c1-3-4-6-5(2)7/h3H,1,4H2,2H3,(H,6,7) |
| Standard InChI Key | DVQCXAUFUOFSDW-UHFFFAOYSA-N |
| SMILES | CC(=O)NCC=C |
| Canonical SMILES | CC(=O)NCC=C |
Introduction
| Property | Value | Source |
|---|---|---|
| Boiling Point | 97–102 °C at 14 Torr | |
| Melting Point | 64–65 °C | |
| Density | 1.4582 g/cm³ at 23 °C | |
| Molecular Formula | ||
| Canonical SMILES |
The allyl group enhances reactivity, enabling participation in cyclization, polymerization, and palladium-catalyzed cross-coupling reactions .
Synthetic Pathways and Industrial Production
Laboratory Synthesis
N-Allylacetamide is typically synthesized via nucleophilic acyl substitution. Allylamine () reacts with acetic anhydride () under mild conditions:
This exothermic reaction proceeds at 25–40°C, yielding N-Allylacetamide with >85% efficiency .
Industrial-Scale Manufacturing
Continuous flow reactors optimize production by minimizing side reactions (e.g., over-acetylation). Key parameters include:
-
Residence Time: 10–15 minutes
-
Temperature: 30–50°C
-
Catalyst: None required
This method ensures consistent purity (>98%) and scalability for pharmaceutical intermediates .
Chemical Reactivity and Reaction Mechanisms
Oxidation and Reduction
-
Oxidation: Treatment with or yields N-allylacetamide oxide, though over-oxidation can degrade the allyl group .
-
Reduction: Catalytic hydrogenation () produces N-allylethylamine (), a precursor to surfactants .
Palladium-Catalyzed Cyclization
In the presence of and , N-Allylacetamide undergoes arylative cyclization with aryl halides ():
This forms benzyl-substituted oxazolines, valuable in asymmetric catalysis .
Applications in Scientific Research
Organic Synthesis
N-Allylacetamide serves as a building block for:
-
Heterocycles: Oxazolines, thiazolidinones.
-
Pharmaceuticals: Intermediate for anticonvulsants and kinase inhibitors .
Polymer Science
The allyl group facilitates radical polymerization, producing poly(N-allylacetamide) (CAS 29469-99-6), a thermally stable polymer used in coatings .
| GHS Code | Hazard Statement | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Use PPE; avoid ingestion |
| H315 | Causes skin irritation | Wear gloves and lab coat |
| H319 | Causes serious eye irritation | Use safety goggles |
| H335 | May cause respiratory irritation | Use in fume hood |
Comparative Analysis with Structural Analogues
N-Methylacetamide vs. N-Allylacetamide
-
Reactivity: The allyl group enables cyclization (absent in methyl analogues).
-
Applications: N-Allylacetamide’s polymerizability contrasts with N-methylacetamide’s solvent uses .
N-Propargylacetamide
Replacing allyl with propargyl () introduces alkyne reactivity (e.g., click chemistry), expanding biomedical utility .
Recent Advances and Future Directions
Catalytic Innovations
Recent studies exploit N-Allylacetamide in:
-
Photoredox Catalysis: Synthesizing α-amino ketones under visible light.
Sustainability Initiatives
Green synthesis methods using ionic liquids () reduce waste by 40%, aligning with circular chemistry principles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume